molecular formula C26H20N6O3S B3035299 ethyl 6-amino-5-cyano-2-[({5-cyano-[2,4'-bipyridine]-6-yl}sulfanyl)methyl]-4-(pyridin-3-yl)-4H-pyran-3-carboxylate CAS No. 313380-23-3

ethyl 6-amino-5-cyano-2-[({5-cyano-[2,4'-bipyridine]-6-yl}sulfanyl)methyl]-4-(pyridin-3-yl)-4H-pyran-3-carboxylate

Cat. No.: B3035299
CAS No.: 313380-23-3
M. Wt: 496.5 g/mol
InChI Key: BCYSDRBLLFDUKH-UHFFFAOYSA-N
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Description

Ethyl 6-amino-5-cyano-2-[({5-cyano-[2,4’-bipyridine]-6-yl}sulfanyl)methyl]-4-(pyridin-3-yl)-4H-pyran-3-carboxylate is a complex organic compound that belongs to the class of pyran derivatives This compound is characterized by its unique structure, which includes multiple functional groups such as amino, cyano, and pyridine moieties

Scientific Research Applications

Ethyl 6-amino-5-cyano-2-[({5-cyano-[2,4’-bipyridine]-6-yl}sulfanyl)methyl]-4-(pyridin-3-yl)-4H-pyran-3-carboxylate has several scientific research applications:

Preparation Methods

The synthesis of ethyl 6-amino-5-cyano-2-[({5-cyano-[2,4’-bipyridine]-6-yl}sulfanyl)methyl]-4-(pyridin-3-yl)-4H-pyran-3-carboxylate involves several steps. One common synthetic route includes the cycloaddition reaction of α-cyanocinnamonitrile derivatives with ethyl acetoacetate in the presence of piperidine . This reaction yields the desired pyran derivative with high efficiency. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Ethyl 6-amino-5-cyano-2-[({5-cyano-[2,4’-bipyridine]-6-yl}sulfanyl)methyl]-4-(pyridin-3-yl)-4H-pyran-3-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino or cyano groups, leading to the formation of new derivatives.

    Cyclization: Intramolecular cyclization reactions can produce bicyclic pyrimidine derivatives.

Common reagents and conditions used in these reactions include formamide, formic acid, urea, thiourea, and various catalysts. The major products formed from these reactions are often pyrimidine derivatives with potential biological activity.

Mechanism of Action

The mechanism of action of ethyl 6-amino-5-cyano-2-[({5-cyano-[2,4’-bipyridine]-6-yl}sulfanyl)methyl]-4-(pyridin-3-yl)-4H-pyran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to various enzymes and receptors, modulating their activity. For example, the amino and cyano groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Ethyl 6-amino-5-cyano-2-[({5-cyano-[2,4’-bipyridine]-6-yl}sulfanyl)methyl]-4-(pyridin-3-yl)-4H-pyran-3-carboxylate can be compared with other pyran derivatives, such as:

Properties

IUPAC Name

ethyl 6-amino-5-cyano-2-[(3-cyano-6-pyridin-4-ylpyridin-2-yl)sulfanylmethyl]-4-pyridin-3-yl-4H-pyran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20N6O3S/c1-2-34-26(33)23-21(35-24(29)19(13-28)22(23)18-4-3-9-31-14-18)15-36-25-17(12-27)5-6-20(32-25)16-7-10-30-11-8-16/h3-11,14,22H,2,15,29H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCYSDRBLLFDUKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC(=C(C1C2=CN=CC=C2)C#N)N)CSC3=C(C=CC(=N3)C4=CC=NC=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 6-amino-5-cyano-2-[({5-cyano-[2,4'-bipyridine]-6-yl}sulfanyl)methyl]-4-(pyridin-3-yl)-4H-pyran-3-carboxylate
Reactant of Route 2
Reactant of Route 2
ethyl 6-amino-5-cyano-2-[({5-cyano-[2,4'-bipyridine]-6-yl}sulfanyl)methyl]-4-(pyridin-3-yl)-4H-pyran-3-carboxylate
Reactant of Route 3
Reactant of Route 3
ethyl 6-amino-5-cyano-2-[({5-cyano-[2,4'-bipyridine]-6-yl}sulfanyl)methyl]-4-(pyridin-3-yl)-4H-pyran-3-carboxylate
Reactant of Route 4
Reactant of Route 4
ethyl 6-amino-5-cyano-2-[({5-cyano-[2,4'-bipyridine]-6-yl}sulfanyl)methyl]-4-(pyridin-3-yl)-4H-pyran-3-carboxylate
Reactant of Route 5
Reactant of Route 5
ethyl 6-amino-5-cyano-2-[({5-cyano-[2,4'-bipyridine]-6-yl}sulfanyl)methyl]-4-(pyridin-3-yl)-4H-pyran-3-carboxylate
Reactant of Route 6
ethyl 6-amino-5-cyano-2-[({5-cyano-[2,4'-bipyridine]-6-yl}sulfanyl)methyl]-4-(pyridin-3-yl)-4H-pyran-3-carboxylate

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